Ac-Phe-Lys-OH chemical structure and properties
Ac-Phe-Lys-OH chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Ac-Phe-Lys-OH is a dipeptide composed of N-terminally acetylated L-phenylalanine and L-lysine. The acetylation of the N-terminus can enhance the stability and modify the biological activity of the peptide.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2S)-2-[(2S)-2-(acetylamino)-3-phenylpropanamido]-6-aminohexanoic acid |
| Molecular Formula | C17H25N3O4 |
| Molecular Weight | 335.4 g/mol [1] |
| CAS Number | 14287-21-9[1][2][3][4] |
| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[5] |
Physicochemical Properties
Properties of Constituent N-acetylated Amino Acids:
| Property | N-acetyl-L-phenylalanine | N-acetyl-L-lysine |
| Molecular Formula | C11H13NO3[6] | C8H16N2O3[7] |
| Molecular Weight | 207.23 g/mol [8] | 188.22 g/mol [7] |
| Melting Point | 171-173 °C[6][8][9] | 256 - 258 °C[7] |
| LogP (experimental) | 0.93[6] | Not Available |
| XLogP3 (computed) | 0.6[6] | -4.4[7] |
| Solubility | Soluble in methanol, ethanol, acetone, DMSO[8][9]. Water solubility is estimated at 6.45 mg/mL.[8] | Solid[7] |
Computed Physicochemical Properties of the Related Peptide Ac-Phe-Lys-Phe-OH:
| Property | Value |
| Molecular Weight | 482.6 g/mol [10] |
| XLogP3 | -0.5[10] |
| Hydrogen Bond Donor Count | 5[10] |
| Hydrogen Bond Acceptor Count | 6[10] |
| Rotatable Bond Count | 14[10] |
| Exact Mass | 482.25292020 Da[10] |
| Polar Surface Area | 151 Ų[10] |
Experimental Protocols
Synthesis of Ac-Phe-Lys-OH
3.1.1. Enzymatic Synthesis
A reported method for the synthesis of N-acetyl-L-phenylalanyl-L-lysine involves an α-chymotrypsin catalyzed reaction.[11][12] This chemoenzymatic approach offers high stereospecificity under mild reaction conditions.[12]
Materials:
-
N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)
-
L-lysine esters (e.g., L-lysine ethyl ester or L-lysine n-butyl ester) (acyl acceptor)[12]
-
α-chymotrypsin (from bovine pancreas)[12]
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)[12]
-
Quenching solution (e.g., 1 M HCl)[12]
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system for analysis[12]
Protocol:
-
Prepare a reaction mixture containing 100 mM Ac-Phe-OEt and 200 mM of the L-lysine ester in the pH 9.0 buffer solution.[12]
-
Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.[12]
-
Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle stirring for approximately 3-5 minutes.[12]
-
Stop the reaction by adding a sufficient volume of the quenching solution to lower the pH and denature the enzyme.[12]
-
Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.[12]
Yields:
-
With L-lysine ethyl ester as the nucleophile, a yield of 53% has been reported.[12]
-
With L-lysine n-butyl ester as the nucleophile, a yield of 61% has been reported.[12]
Logical Workflow for Enzymatic Synthesis:
3.1.2. Solid-Phase Peptide Synthesis (SPPS)
While a specific protocol for Ac-Phe-Lys-OH via SPPS is not detailed in the literature, a standard Fmoc/tBu strategy can be employed.[13][14][15]
Materials:
-
Fmoc-Lys(Boc)-Wang resin or 2-Chlorotrityl chloride (2-CTC) resin[16]
-
Fmoc-Phe-OH
-
N-acetyl-L-phenylalanine (for the final coupling)
-
Coupling reagents (e.g., HBTU, HATU)[12]
-
Base (e.g., DIPEA)[12]
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)[16]
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[16]
-
Cold diethyl ether for precipitation[16]
General Protocol Outline:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF.[16]
-
Fmoc Deprotection: Remove the Fmoc group from the lysine (B10760008) on the resin using 20% piperidine in DMF.[16]
-
Phenylalanine Coupling: Couple Fmoc-Phe-OH using a suitable activating agent (e.g., HBTU/DIPEA in DMF). Monitor the reaction completion with a Kaiser test.[16]
-
Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.
-
N-terminal Acetylation: Couple N-acetyl-L-phenylalanine to the free N-terminus of the resin-bound phenylalanine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain simultaneously using a cleavage cocktail.[16]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase HPLC.[16]
Workflow for Solid-Phase Peptide Synthesis:
Characterization
3.2.1. Mass Spectrometry
The identity of the synthesized Ac-Phe-Lys-OH should be confirmed by mass spectrometry to verify its molecular weight.
Expected Mass:
Protocol Outline for LC-MS Analysis:
-
Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).
-
Inject the sample into an LC-MS system equipped with a C18 reversed-phase column.
-
Elute the peptide using a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.
-
Compare the observed mass-to-charge ratio with the theoretical value.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure of Ac-Phe-Lys-OH and assess its purity. While specific NMR data for this dipeptide is not available, data for N-acetyl-L-lysine is accessible and can serve as a reference for the lysine moiety.[7]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of Ac-Phe-Lys-OH. However, some information on related compounds provides context for potential areas of investigation.
One study mentions that Ac-Phe-Lys-OH can be used as a targeted mTOR inhibitor.[5] It is also suggested that this peptide has been shown to be cytotoxic to cancer and cardiac cells, with its formation rate being dependent on the concentration of glycolaldehyde (B1209225) and its cytotoxicity being reduced upon acetylation.[5]
N-acylated amino acids, as a class, are recognized as endogenous signaling molecules involved in various physiological and pathological processes.[17] Lysine acetylation is a widespread post-translational modification that plays a crucial role in regulating cellular processes by linking acetyl-coenzyme A metabolism with cellular signaling.[18]
Further research is required to elucidate the specific biological functions of Ac-Phe-Lys-OH.
Potential Research Directions Logic Diagram:
Conclusion
Ac-Phe-Lys-OH is a dipeptide with potential biological activities that can be synthesized through both enzymatic and solid-phase methods. While its specific physicochemical properties and biological functions are not yet well-documented, the information on its synthesis and the activities of related compounds provide a solid foundation for further investigation by researchers and drug development professionals. The detailed experimental protocols and workflows presented in this guide offer practical starting points for the synthesis and characterization of this compound.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
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- 4. AB476863 | CAS 14287-21-9 – abcr Gute Chemie [abcr.com]
- 5. Ac-Phe-Lys-OH | 14287-21-9 | FA108278 | Biosynth [biosynth.com]
- 6. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 10. Ac-Phe-Lys-Phe-OH | C26H34N4O5 | CID 177480046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 18. researchgate.net [researchgate.net]
